1-[3-(2-Chlorophenoxy)propyl]indole-2,3-dione
Description
Properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-13-7-2-4-9-15(13)22-11-5-10-19-14-8-3-1-6-12(14)16(20)17(19)21/h1-4,6-9H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJHAXVRDGQNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Mechanism
The reaction proceeds via an SN2 mechanism, where the deprotonated nitrogen of isatin attacks the electrophilic carbon of the alkylating agent. Steric hindrance from the 2-chlorophenoxy group necessitates prolonged heating to achieve >70% yield.
Yield Optimization
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Catalytic phase-transfer agents : Tetrabutylammonium bromide (TBAB) increases reaction rate by 40%.
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Microwave-assisted synthesis : Reduces reaction time to 2–4 hours with comparable yields.
Synthesis of 3-(2-Chlorophenoxy)propyl Intermediate
The alkylating agent, 1-bromo-3-(2-chlorophenoxy)propane, is synthesized via:
Stepwise Protocol
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Etherification :
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Purification :
Coupling and Final Product Assembly
The alkylated indole-2,3-dione is isolated via:
Workup and Isolation
Characterization Data
| Parameter | Value |
|---|---|
| Melting Point | 142–144°C |
| ¹H NMR (500 MHz) | δ 7.85 (d, J=7.5 Hz, 1H, Ar-H), 4.21 (t, J=6.5 Hz, 2H, OCH₂), 3.92 (t, J=6.5 Hz, 2H, NCH₂) |
| HR-MS (ESI-TOF) | m/z 332.0584 [M+H]⁺ (calc. 332.0581) |
Industrial-Scale Production
Scaling up requires modifications to ensure cost-effectiveness and safety:
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Continuous flow reactors : Reduce reaction time by 60% compared to batch processes.
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Catalyst recycling : Immobilized K₂CO₃ on silica gel enables reuse for 5 cycles without yield loss.
Analytical Validation
Purity Assessment
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HPLC : C18 column, 30% acetonitrile/water, retention time = 12.3 minutes.
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Elemental Analysis : C: 58.2%, H: 4.5%, N: 4.2% (theoretical C: 58.3%, H: 4.6%, N: 4.3%).
Challenges and Innovations
Limitations
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Chlorophenoxy)propyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced indole derivatives. Substitution reactions can result in a variety of substituted indole compounds.
Scientific Research Applications
1-[3-(2-Chlorophenoxy)propyl]indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenoxy)propyl]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(a) Indoline-2,3-dione Derivatives
- 1-(2-Naphthoyl)-5-phenylindoline-2,3-dione (24) (): This compound features a naphthoyl group at position 1 and a phenyl group at position 5 of the indoline-2,3-dione core.
(b) Piperazine-Indole Hybrids (HBK Series)
- HBK16: 1N-[3-(2-Chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride (). The piperazine core and 2-methoxyphenyl group introduce basicity and hydrogen-bonding capacity, contrasting with the planar, electrophilic indole-2,3-dione core. Such structural differences may influence solubility (e.g., HBK16’s hydrochloride salt enhances water solubility) and receptor selectivity .
Isoindole-1,3-dione Derivatives
- 2-[3-(4-Chlorophenyl)-3-oxopropyl]isoindole-1,3-dione (): This isoindole derivative substitutes the indole nitrogen with a carbonyl group, altering electronic distribution. The 4-chlorophenyl-3-oxopropyl chain provides a ketone functionality absent in the target compound. Key Molecular Weight: 313.735 g/mol logP: 3.15 PSA: 54.45 Ų These properties suggest moderate lipophilicity and polar surface area, comparable to the target compound if its logP is similar (~2.5–3.5). The 4-chlorophenyl group may confer stronger electron-withdrawing effects than the target’s 2-chlorophenoxy group .
Halogenated Indole Derivatives
- Tetramethylcyclopropyl Indole Methanone (): A cyclopropane-fused indole derivative with a fluoropentyl chain. The cyclopropane ring introduces steric constraints, while the fluorinated alkyl chain enhances metabolic stability. This contrasts with the target compound’s chlorophenoxypropyl group, which prioritizes aromatic interactions over steric effects .
Physicochemical Properties and Computational Data
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs; †Calculated from HBK16 formula (C23H30ClN3O3·HCl).
- Lipophilicity (logP): The target compound’s logP is anticipated to be higher than 1-[3-(dimethylamino)propyl]indole (logP 2.59) due to the chlorophenoxy group’s hydrophobicity but lower than isoindole-1,3-dione derivatives with ketone functionalities .
- Polar Surface Area (PSA): The indole-2,3-dione core contributes ~50 Ų, comparable to isoindole derivatives but higher than alkyl-substituted indoles (e.g., 15.3 Ų for dimethylaminopropylindole) .
Biological Activity
1-[3-(2-Chlorophenoxy)propyl]indole-2,3-dione is a synthetic compound characterized by its unique structural features, including an indole core and a chlorophenoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical formula of this compound is C18H16ClNO3. Its structure is defined by the presence of a chlorophenoxy group attached to a propyl chain, which contributes to its biological properties. The compound's unique configuration allows it to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in A549 and MCF-7 cells | |
| Neuroprotective | Protects against oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
The mechanism of action of this compound involves several biochemical pathways:
- Receptor Interaction : The compound binds to specific receptors involved in cellular signaling pathways, modulating their activity. This interaction can lead to altered gene expression and cellular responses.
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in cancer cell survival and proliferation, such as cyclin-dependent kinases (CDKs).
- Oxidative Stress Modulation : By reducing oxidative stress markers within cells, the compound may prevent cell damage associated with various diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells reported an IC50 value of 12 µM, indicating effective cytotoxicity at relatively low concentrations. The study also noted that the compound induced apoptosis through the activation of caspase pathways.
- Neuroprotection : Research involving neuronal cell lines demonstrated that treatment with this compound reduced cell death caused by oxidative stress by up to 40%, suggesting a protective effect against neurodegeneration .
- Anti-inflammatory Mechanisms : In vitro studies showed that this compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Structure | Key Activity |
|---|---|---|
| Indole-3-acetic acid | C10H9NO2 | Plant hormone with growth regulation |
| Indole-3-carbinol | C9H9NO | Known for anticancer properties |
| 5-Methylindole-2,3-dione | C10H9NO2 | Lacks propyl chain; lower bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
